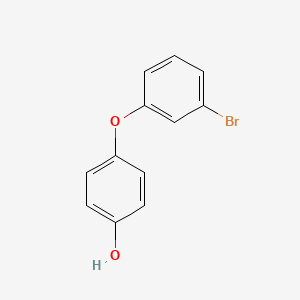![molecular formula C23H19BrN4O4S B12125022 Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is a complex organic compound that features a quinoxaline core, a bromobenzenesulfonamide group, and an ethyl benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Bromobenzenesulfonamide Group: This step involves the sulfonation of the quinoxaline derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Ethyl Benzoate: The final step involves the coupling of the sulfonamidoquinoxaline intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoxaline core can undergo redox reactions, potentially altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents on the benzene ring.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Hydrolysis: 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used to study the interactions of quinoxaline derivatives with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromobenzenesulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to the compound’s biological effects, such as anticancer or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(quinoxalin-2-yl)amino]benzoate
- 4-amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-chloroquinoxalin-2-yl)isonicotinohydrazide
Uniqueness
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is unique due to the presence of the bromobenzenesulfonamide group, which can confer additional biological activity and specificity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H19BrN4O4S |
|---|---|
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
ethyl 4-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate |
InChI |
InChI=1S/C23H19BrN4O4S/c1-2-32-23(29)15-7-11-17(12-8-15)25-21-22(27-20-6-4-3-5-19(20)26-21)28-33(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
AVWASFFAHDXSHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)



![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)


![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)

methanone](/img/structure/B12125015.png)

